N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)
CAS No.: 1795133-97-9
Cat. No.: VC0128522
Molecular Formula: C24H30N2O8
Molecular Weight: 474.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1795133-97-9 |
---|---|
Molecular Formula | C24H30N2O8 |
Molecular Weight | 474.51 |
IUPAC Name | (E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide |
Standard InChI | InChI=1S/C20H26N2O4.C4H4O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23;5-3(6)1-2-4(7)8/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Standard InChI Key | IECWPBVJPVCKJS-WLHGVMLRSA-N |
SMILES | CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers) possesses a distinct chemical structure characterized by the methylation of the nitrogen atom in the formoterol molecule. The molecular formula of this compound is 2 C20H26N2O4 · C4H4O4, indicating that two molecules of N-methyl formoterol combine with one molecule of fumaric acid to form the salt . This structure gives the compound a molecular weight of 832.935, which is higher than that of the non-methylated formoterol fumarate .
The IUPAC name of the compound, (E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide, reflects its complex molecular structure . The addition of the methyl group to the nitrogen atom represents a significant modification that distinguishes this compound from standard formoterol fumarate, which has the IUPAC name N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide .
Physical and Chemical Properties
N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers) is available as a neat compound with a purity of greater than 95% when analyzed by High-Performance Liquid Chromatography (HPLC) . The compound requires storage at +4°C to maintain stability, although it can be shipped at room temperature without degradation . This temperature sensitivity suggests potential instability under elevated temperature conditions, which is an important consideration for handling and formulation development.
The presence of multiple functional groups in the molecular structure, including hydroxyl, amino, and formamide groups, contributes to the compound's chemical reactivity and potential for interactions with biological systems. These functional groups may be involved in hydrogen bonding, which could influence the compound's solubility characteristics and its ability to interact with receptor proteins.
Pharmacological Classification and Mechanism
Classification
N-Methyl Formoterol Fumarate is categorized under several pharmacological classifications, including adrenergic receptors, neurological drugs, neurotransmission, compounds related to depression, Parkinson's disease, schizophrenia, stress and anxiety, as well as pain and inflammation . This broad classification suggests that the compound may have diverse pharmacological effects and potential therapeutic applications beyond respiratory medicine.
The parent compound, formoterol, is classified as a long-acting beta2-agonist (LABA) that selectively stimulates beta2-adrenergic receptors in bronchial smooth muscle, leading to bronchodilation . The methylation of formoterol to create N-Methyl Formoterol may modify this receptor selectivity or alter the compound's binding affinity, potentially resulting in different pharmacological properties.
Pharmaceutical Considerations
Formulation and Delivery
The pharmaceutical development of N-Methyl Formoterol Fumarate would require careful consideration of its physical and chemical properties. The temperature sensitivity of the compound, requiring storage at +4°C, suggests potential challenges in formulation stability . For respiratory applications, inhalation formulations similar to those developed for formoterol fumarate might be considered.
Formoterol fumarate has been successfully formulated in metered dose inhalers, as indicated by the development of analytical methods for its quantification in such formulations . The N-methylated derivative might require specific formulation strategies to ensure stability and optimal drug delivery to the site of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume